molecular formula C43H47ClN8O7S B10857977 5-[3-[[4-[4-[[5-Chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-5-methoxy-2-methylphenyl]piperidin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

5-[3-[[4-[4-[[5-Chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-5-methoxy-2-methylphenyl]piperidin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Cat. No.: B10857977
M. Wt: 855.4 g/mol
InChI Key: YROLXKJYDUJWRK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CPD-1224 involves the conjugation of anaplastic lymphoma kinase inhibitors to cereblon ligands. The preparation method includes dissolving the drug in dimethyl sulfoxide to create a mother liquor, followed by the addition of polyethylene glycol 300, Tween 80, and deionized water to achieve the desired concentration .

Industrial Production Methods

Industrial production of CPD-1224 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The storage conditions for CPD-1224 are critical, with the powder being stored at -20°C for up to three years and in solvent at -80°C for up to one year .

Chemical Reactions Analysis

Types of Reactions

CPD-1224 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of CPD-1224, which retain the core structure but exhibit different functional groups.

Scientific Research Applications

CPD-1224 has a wide range of scientific research applications, including:

Mechanism of Action

CPD-1224 exerts its effects by binding to cereblon ligands and targeting EML4-ALK oncogenic fusions. This binding leads to the degradation of anaplastic lymphoma kinase and its mutants L1196M and G1202R. The compound’s mechanism of action involves the formation of a ternary complex, which facilitates the ubiquitination and subsequent proteasomal degradation of the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CPD-1224

CPD-1224 stands out due to its ability to degrade anaplastic lymphoma kinase and its mutants, including those resistant to other inhibitors like lorlatinib. This unique property makes CPD-1224 a valuable compound in the study of drug resistance and the development of new cancer therapies .

Properties

Molecular Formula

C43H47ClN8O7S

Molecular Weight

855.4 g/mol

IUPAC Name

5-[3-[[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-5-methoxy-2-methylphenyl]piperidin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C43H47ClN8O7S/c1-24(2)60(57,58)37-8-6-5-7-33(37)46-39-32(44)20-45-43(49-39)47-34-17-25(3)30(19-36(34)59-4)27-13-15-50(16-14-27)21-26-22-51(23-26)28-9-10-29-31(18-28)42(56)52(41(29)55)35-11-12-38(53)48-40(35)54/h5-10,17-20,24,26-27,35H,11-16,21-23H2,1-4H3,(H,48,53,54)(H2,45,46,47,49)

InChI Key

YROLXKJYDUJWRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2CCN(CC2)CC3CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)OC)NC7=NC=C(C(=N7)NC8=CC=CC=C8S(=O)(=O)C(C)C)Cl

Origin of Product

United States

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